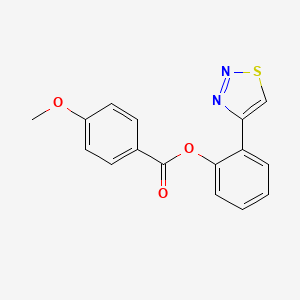
2-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenecarboxylate” is a chemical compound that contains a thiadiazole ring . Thiadiazole is a type of heterocyclic compound that has been of interest in recent years due to its potential in designing new antitumor agents .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, methods of synthesis of 4-(3-nitro-4-methoxyphenyl)-, 4-(2,5-dimethoxy-3-nitrophenyl)- and 4-(2,5-dimethoxy-4-nitrophenyl)-1,2,3-thiadiazoles have been developed . The process involves the reduction of these compounds to amines with zinc and acetic acid in isopropyl alcohol .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Applications
Antiproliferative and Antimicrobial Properties : Schiff bases derived from 1,3,4-thiadiazole compounds have shown significant biological activities. Some compounds exhibit high DNA protective ability and strong antimicrobial activity against specific strains such as S. epidermidis. Additionally, certain compounds demonstrate cytotoxicity against cancer cell lines like PC-3 and MDA-MB-231, suggesting potential utility in chemotherapy strategies with minimal cytotoxicity against cancer cells (Gür et al., 2020).
Photodynamic Therapy for Cancer Treatment : The synthesis of zinc phthalocyanine derivatives with new benzenesulfonamide groups has been explored for their potential in photodynamic therapy applications. These compounds exhibit high singlet oxygen quantum yield, making them suitable as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Chemical Properties and Mechanisms
Antioxidant Properties : The synthesis and evaluation of antioxidant properties of 1,3,4-thiadiazole derivatives incorporating methoxy cinnamic acids have been conducted. These studies have led to the identification of compounds with effective antioxidant activities, showcasing the relevance of thiadiazole derivatives in developing potential antioxidants (Gür et al., 2017).
Fluorescent Chemosensor for Metal Ions : A phenyl thiadiazole-based Schiff base receptor has been developed for the selective and sensitive detection of Al3+ ions. This chemosensor demonstrates quick responses, excellent selectivity, and sensitivity, highlighting the potential for applications in chemical analysis and environmental monitoring (Manna, Chowdhury, & Patra, 2020).
Wirkmechanismus
Target of Action
Compounds with similar structures have been shown to exhibit high antibacterial, antifungal, and antiviral activity . Therefore, it is plausible that 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenecarboxylate may interact with similar targets.
Mode of Action
Based on the properties of similar compounds, it can be inferred that this compound may interact with its targets through hydrogen bonding or other types of molecular interactions .
Biochemical Pathways
Compounds with similar structures have been shown to exhibit luminescence , which suggests that they may affect pathways related to light emission or energy transfer within cells.
Result of Action
Compounds with similar structures have been shown to exhibit high antibacterial, antifungal, and antiviral activity , suggesting that this compound may have similar effects.
Eigenschaften
IUPAC Name |
[2-(thiadiazol-4-yl)phenyl] 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c1-20-12-8-6-11(7-9-12)16(19)21-15-5-3-2-4-13(15)14-10-22-18-17-14/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQRKLLMGKZPBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C3=CSN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethoxybenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![Methyl [(2-hydroxyphenyl)carbamoyl]formate](/img/structure/B2722735.png)
![Ethyl 4-[(3,5-difluorobenzyl)oxy]-6-methyl-3-quinolinecarboxylate](/img/structure/B2722736.png)
![8-(2,5-dimethoxyphenyl)-6-methoxy-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromene](/img/structure/B2722737.png)
![N-[2-(1-Cyclohexenyl)ethyl]-4-methylpyridine-2-amine](/img/structure/B2722738.png)

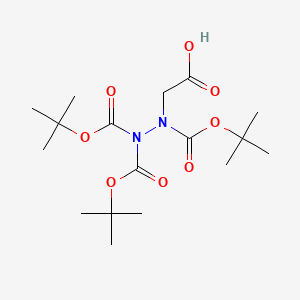
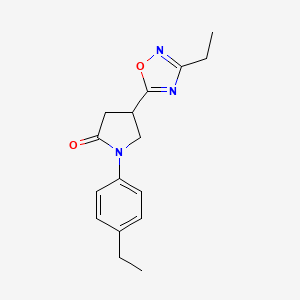
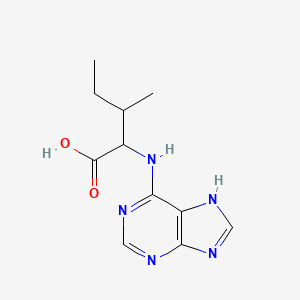
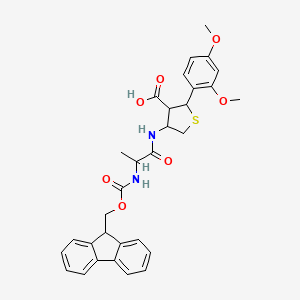
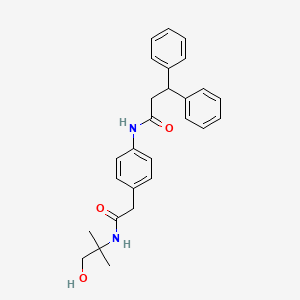
![N-(2,4-dimethoxyphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2722750.png)

